methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone CAS No. 874948-37-5](/img/structure/B12591466.png)
(5-{[5-(4-Methoxybenzoyl)-1H-pyrrol-2-yl](phenyl)methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone is a complex organic molecule featuring multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrole Ring: The pyrrole rings can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reactions: The phenylmethyl group can be introduced via a coupling reaction, such as the Suzuki or Heck coupling, using appropriate boronic acids or halides.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule under controlled conditions, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or phenols.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.
Comparison with Similar Compounds
(5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone: can be compared with similar compounds like:
- (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-chlorophenyl)methanone
- (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-fluorophenyl)methanone
These compounds share a similar core structure but differ in the substituents on the aromatic rings, which can influence their chemical reactivity and biological activity. The uniqueness of (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone lies in its specific substituents, which may confer distinct properties and applications.
Properties
CAS No. |
874948-37-5 |
|---|---|
Molecular Formula |
C31H26N2O3 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
[5-[[5-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C31H26N2O3/c1-20-8-10-22(11-9-20)30(34)27-18-16-25(32-27)29(21-6-4-3-5-7-21)26-17-19-28(33-26)31(35)23-12-14-24(36-2)15-13-23/h3-19,29,32-33H,1-2H3 |
InChI Key |
AHNLUGXNHRUGLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(C3=CC=CC=C3)C4=CC=C(N4)C(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B12591388.png)
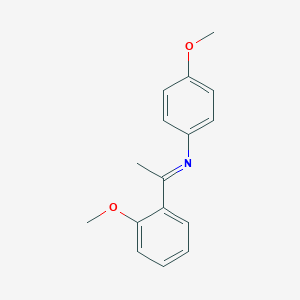
![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)


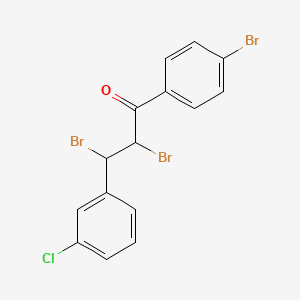
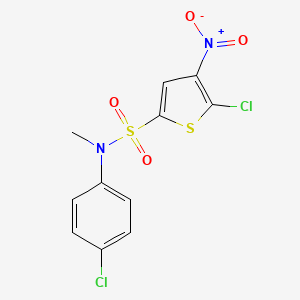
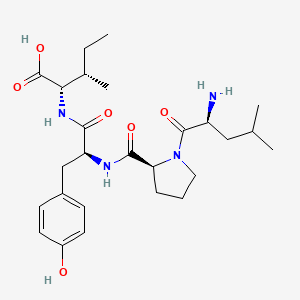
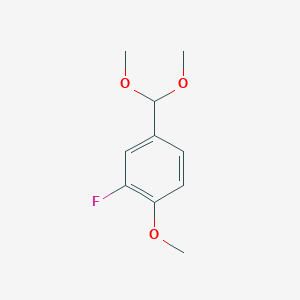
![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)
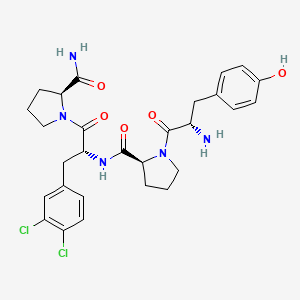
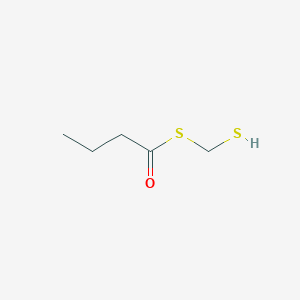
![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)
![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
